

Z-Atad-fmk stability and storage conditions.

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Compound of Interest

Compound Name: Z-Atad-fmk

Cat. No.: B15581339

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Z-Atad-fmk Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of **Z-Atad-fmk**, a specific inhibitor of caspase-12.

Frequently Asked Questions (FAQs)

Q1: What is **Z-Atad-fmk** and what is its primary application?

A1: **Z-Atad-fmk** is a synthetic, cell-permeable peptide inhibitor of caspase-12. Its primary application is in the study of apoptosis, specifically the endoplasmic reticulum (ER) stress-mediated pathway where caspase-12 plays a crucial role. It is used to investigate the involvement of caspase-12 in various cellular processes and disease models. The fluoromethyl ketone (FMK) moiety allows it to irreversibly bind to the active site of the caspase.

Q2: How should I store lyophilized **Z-Atad-fmk**?

A2: Lyophilized **Z-Atad-fmk** should be stored at -20°C to -70°C under desiccating conditions.^[1] When stored properly, it is stable for up to 12 months.

Q3: How do I reconstitute **Z-Atad-fmk**?

A3: **Z-Atad-fmk** should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 20 mM.^[2]

Q4: What are the recommended storage conditions for the reconstituted **Z-Atad-fmk** stock solution?

A4: The DMSO stock solution is stable for up to 6 months when stored at -20°C.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Q5: Is **Z-Atad-fmk** stable in aqueous solutions or cell culture media?

A5: Peptide-based inhibitors like **Z-Atad-fmk** are generally less stable in aqueous solutions compared to DMSO. It is recommended to prepare working dilutions in cell culture media or aqueous buffers immediately before use. Long-term storage of **Z-Atad-fmk** in aqueous solutions is not advised due to the potential for degradation.

Q6: What is the mechanism of action of **Z-Atad-fmk**?

A6: **Z-Atad-fmk** is an irreversible inhibitor of caspase-12. The peptide sequence (Ala-Thr-Ala-Asp) is recognized by caspase-12, and the fluoromethyl ketone (FMK) group covalently modifies the cysteine residue in the active site of the enzyme, thereby irreversibly inactivating it.[3]

Data Presentation: Stability and Storage Conditions

Parameter	Condition	Recommendation	Stability	Citation
Form	Lyophilized Powder	Store under desiccating conditions.	Up to 12 months	
Temperature: -20°C to -70°C	[2] [3]			
Form	Reconstituted in DMSO (Stock Solution)	Aliquot into single-use volumes to avoid freeze-thaw cycles.	Up to 6 months	[2]
Temperature: ≤ -20°C	[2]			
Form	Diluted in Aqueous Buffer/Cell Culture Media	Prepare fresh for each experiment.	Not recommended for long-term storage.	General recommendation

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Incomplete inhibition of apoptosis	Suboptimal inhibitor concentration: The effective concentration can vary between cell types and the specific apoptotic stimulus.	Perform a dose-response experiment to determine the optimal concentration of Z-Atad-fmk for your specific experimental setup. A typical starting range is 10-100 μ M.
Inhibitor added too late: For effective inhibition, Z-Atad-fmk should be present before the activation of caspase-12.	Add Z-Atad-fmk to your cells 30-60 minutes before inducing apoptosis.	
Caspase-12 independent apoptosis: The observed cell death may be mediated by other apoptotic pathways that do not involve caspase-12.	Use other specific caspase inhibitors or alternative methods to confirm the apoptotic pathway.	
Cell toxicity observed	High DMSO concentration: DMSO can be toxic to cells at concentrations above 1%. [2]	Ensure the final concentration of DMSO in your cell culture medium is below this threshold. Prepare a vehicle control with the same final DMSO concentration.
Off-target effects: At high concentrations, FMK-based inhibitors may have off-target effects on other proteases like cathepsins. [4] [5] [6]	Use the lowest effective concentration of Z-Atad-fmk determined from your dose-response experiments. Consider using a negative control peptide, such as Z-FA-FMK, which does not inhibit caspases. [3]	
Inconsistent results	Inhibitor degradation: Improper storage or handling of Z-Atad-fmk can lead to its degradation.	Always use freshly thawed aliquots of the DMSO stock solution. Avoid repeated freeze-thaw cycles. Prepare

working dilutions immediately before use.

Variability in cell culture:
Differences in cell density,
passage number, or cell health
can affect the experimental
outcome.

Standardize your cell culture
conditions and ensure cells are
healthy and in the exponential
growth phase.

Experimental Protocols

Protocol for Assessing Z-Atad-fmk Activity using a Fluorometric Caspase-12 Assay

This protocol provides a method to determine the inhibitory activity of **Z-Atad-fmk** on caspase-12 in cell lysates.

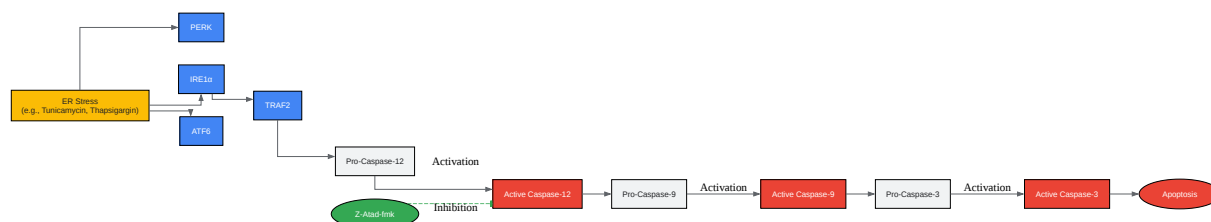
Materials:

- Cells of interest
- Apoptosis-inducing agent (e.g., tunicamycin, thapsigargin for ER stress)
- **Z-Atad-fmk**
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
- 2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT)
- Caspase-12 substrate (e.g., Ac-ATAD-AFC)
- 96-well black microplate
- Fluorometer

Procedure:

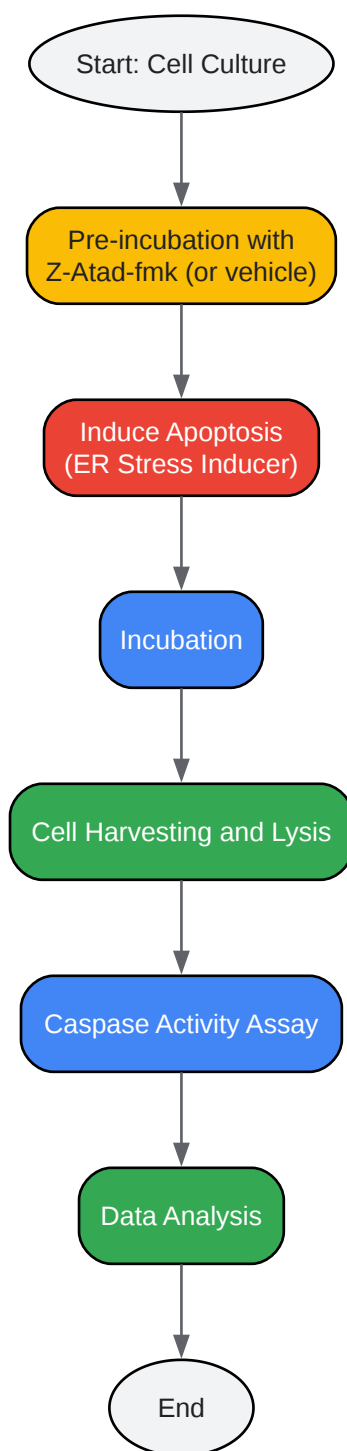
- **Cell Treatment:** a. Plate cells at a desired density and allow them to adhere overnight. b. Pre-incubate one set of cells with varying concentrations of **Z-Atad-fmk** (e.g., 10, 25, 50, 100 μ M) for 1 hour. Include a vehicle control (DMSO). c. Induce apoptosis by adding the ER stress-inducing agent to the pre-treated and a set of untreated cells. Incubate for the desired period. d. Maintain a non-treated control group.
- **Cell Lysate Preparation:** a. Harvest the cells and wash with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Cell Lysis Buffer. c. Incubate on ice for 15-20 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cell lysate).
- **Caspase-12 Activity Assay:** a. Add 50 μ L of cell lysate from each sample to the wells of a 96-well black microplate. b. Add 50 μ L of 2X Reaction Buffer to each well. c. Add 5 μ L of the Caspase-12 substrate (Ac-ATAD-AFC) to each well. d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Measure the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
- **Data Analysis:** a. Subtract the background fluorescence (wells with buffer and substrate only). b. Compare the fluorescence intensity of the **Z-Atad-fmk** treated samples to the apoptosis-induced (positive control) and non-treated (negative control) samples to determine the percentage of inhibition.

Mandatory Visualization



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Caption: ER Stress-Induced Apoptosis Pathway via Caspase-12.



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Caption: General Experimental Workflow for Using **Z-Atad-fmk**.

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